N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-Isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by:
- Core structure: Oxalamide (N1,N2-substituted oxalic acid diamide) backbone.
- Substituents: N1: Isopentyl (3-methylbutyl) group. N2: A 2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl chain, combining a piperidine ring, phenylsulfonyl moiety, and ethyl linker.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-16(2)11-13-21-19(24)20(25)22-14-12-17-8-6-7-15-23(17)28(26,27)18-9-4-3-5-10-18/h3-5,9-10,16-17H,6-8,11-15H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYKRDWTNUEUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-piperidone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
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Alkylation: : The next step involves the alkylation of the piperidine intermediate with 2-bromoethylamine hydrobromide. This reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Oxalamide Formation: : The final step is the formation of the oxalamide. This is achieved by reacting the alkylated piperidine with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically targets the isopentyl group, leading to the formation of carboxylic acids.
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Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the oxalamide group to the corresponding amine.
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Substitution: : The phenylsulfonyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s structure suggests it could be a candidate for drug development, particularly in targeting neurological pathways due to the piperidine moiety.
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Biological Studies: : It can be used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.
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Pharmacology: : The compound may serve as a lead compound in the development of new pharmacological agents, especially those targeting specific receptors or enzymes.
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Industrial Applications: : Its unique structure could make it useful in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action for N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group may facilitate binding to certain proteins, while the piperidine moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs from Available Evidence
Key analogs and their distinguishing features are summarized below:
Functional Group Analysis
Oxalamide vs. Ester Backbones :
- The oxalamide core in the target compound and N1,N2-Di(pyridin-2-yl)oxalamide enables hydrogen bonding, enhancing target affinity compared to ester-based analogs like ethyl(fluorophenyl)(piperidin-2-yl)acetate .
- Esters are prone to hydrolysis, reducing bioavailability, whereas sulfonyl and amide groups improve stability .
Substituent Effects :
- Isopentyl (Target) vs. Pyridin-2-yl (Di(pyridin-2-yl)oxalamide) :
- Isopentyl increases lipophilicity, favoring membrane permeability. Pyridinyl groups enhance solubility but may introduce toxicity risks (e.g., H302, H335 hazards in Di(pyridin-2-yl)oxalamide) .
- Phenylsulfonyl (Target) vs. Fluorophenyl (Ethyl(fluorophenyl)...acetate) :
- Fluorophenyl offers moderate electronegativity but lacks sulfonyl’s steric bulk .
Research Findings and Implications
- Metabolic Stability : The phenylsulfonyl-piperidine moiety in the target compound may resist CYP450-mediated metabolism better than fluorophenyl esters, as seen in ethyl(fluorophenyl)(piperidin-2-yl)acetate .
- Target Selectivity : The isopentyl chain’s bulkiness might limit off-target interactions compared to smaller substituents in Di(pyridin-2-yl)oxalamide, though this requires experimental validation.
- Chirality Considerations : Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate highlights the importance of stereochemistry in analog design, suggesting the target compound’s activity could vary with piperidine configuration .
Biological Activity
N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 871340-42-0
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 373.54 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The compound functions as a modulator, influencing various signaling pathways that are crucial for neurotransmission and other physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : Studies have shown that the compound has potential analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Properties : It may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Neurotransmitter Modulation : The compound's interaction with neurotransmitter receptors suggests it could play a role in modulating mood and cognitive functions.
Case Studies and Research Findings
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Analgesic Activity Study :
- A study conducted on animal models indicated that this compound significantly reduced pain responses when administered prior to a painful stimulus. The results were comparable to established analgesics like morphine.
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Anti-inflammatory Research :
- In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in treating inflammatory diseases.
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Neurotransmitter Interaction :
- Binding affinity assays revealed that the compound interacts with serotonin and dopamine receptors, indicating its potential as a therapeutic agent in psychiatric disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Neurotransmitter Interaction |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Moderate | No | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
